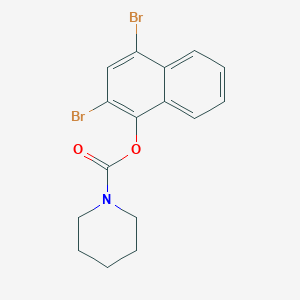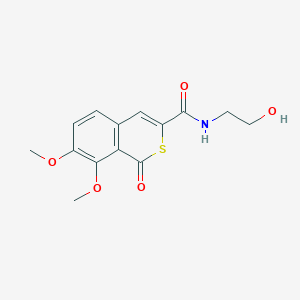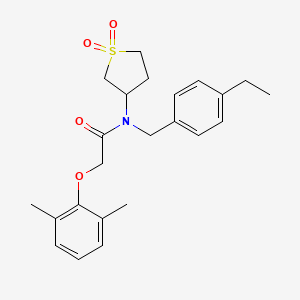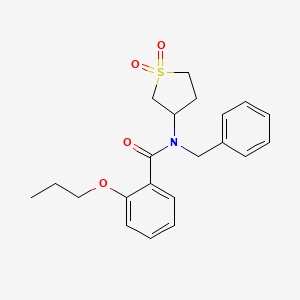![molecular formula C21H22N4O4S B12136239 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺是一种合成有机化合物,以其在科学研究和工业中的多种应用而闻名。该化合物以其复杂的结构为特征,包括嘧啶基磺酰胺基团和甲苯氧基乙酰胺部分。由于其独特的化学性质和潜在的生物活性,它被用于各个领域。
准备方法
合成路线和反应条件
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺的合成通常涉及多个步骤,从容易获得的起始材料开始。一种常见的合成路线包括以下步骤:
嘧啶基磺酰胺中间体的形成: 此步骤涉及在特定条件下将 2,6-二甲基嘧啶与磺酰胺衍生物反应以形成嘧啶基磺酰胺中间体。
与苯基衍生物偶联: 然后通过亲核取代反应将中间体与苯基衍生物偶联,形成该化合物的核心结构。
甲苯基的引入:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用先进的催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的亚砜或砜。
还原: 还原反应可以将磺酰胺基团转化为胺或其他还原形式。
取代: 该化合物可以参与亲核或亲电取代反应,特别是在芳香环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常用还原剂包括氢化铝锂或硼氢化钠。
取代: 在适当条件下可以使用卤素、烷基化剂和亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成亚砜或砜,而取代反应可以在芳香环中引入各种官能团。
科学研究应用
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,以及在各种有机反应中的试剂。
生物学: 研究该化合物以探索其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料,并作为制药和农药生产中的中间体。
作用机制
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶点和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- N-(4-{[(2,6-二甲氧基-4-嘧啶基)氨基]磺酰基}苯基)乙酰胺
- 2,4-二氯-N-(4-(2,6-二甲氧基嘧啶-4-基磺酰胺基)-苯基)-苯甲酰胺
独特性
N-[4-(2,6-二甲基嘧啶-4-基磺酰胺基)-苯基]-2-间甲苯氧基乙酰胺由于其特定的结构特征而具有独特性,这些特征赋予了其独特的化学和生物学特性。它将嘧啶基磺酰胺基团和甲苯氧基乙酰胺部分结合在一起,使其有别于类似化合物,使其成为研究和工业中专门应用的宝贵材料。
属性
分子式 |
C21H22N4O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N4O4S/c1-14-5-4-6-18(11-14)29-13-21(26)24-17-7-9-19(10-8-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) |
InChI 键 |
RCEJLDVMMFSXTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
